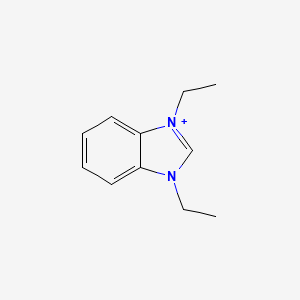

1,3-Diethylbenzimidazolium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Diethylbenzimidazolium is a nitrogen-containing heterocyclic compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their wide range of biological and chemical applications The structure of this compound consists of a benzimidazole ring with ethyl groups attached to the nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethylbenzimidazolium can be synthesized through the alkylation of benzimidazole with ethyl halides in the presence of a base. A common method involves the reaction of benzimidazole with ethyl iodide in the presence of sodium hydroxide (NaOH) as a base. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylbenzimidazolium undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Complexation Reactions: This compound can form complexes with metal ions, which are useful in catalysis and materials science.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or functionalized benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the benzimidazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3-diethylbenzimidazolium derivatives in cancer therapy. For instance, research demonstrated that compounds derived from this compound exhibited significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) . The mechanism of action often involves the inhibition of key metabolic pathways critical for cancer cell proliferation.

Case Study: Lung Cancer Therapy

A study investigated the effects of this compound triiodide in experimental lung cancer models. The findings indicated a reduction in tumor growth and modulation of growth factor levels in lung tissues affected by cancer . This suggests that the compound may influence tumor microenvironments and enhance therapeutic outcomes.

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant strains .

| Compound | MIC (µM) | Target Strains |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Applications in Ionic Liquids

This compound salts are also utilized as precursors for ionic liquids, which are gaining popularity due to their low volatility and high thermal stability. These ionic liquids can serve as solvents or catalysts in various chemical reactions, including organic synthesis and electrochemical applications .

Biological Evaluation

The biological evaluation of this compound compounds often involves assessing their pharmacokinetic profiles and toxicity levels. Studies indicate that these compounds can be designed to minimize side effects while maximizing therapeutic efficacy .

Key Findings:

- Compounds derived from this compound show low toxicity profiles.

- They exhibit selective cytotoxicity towards cancer cells compared to normal cells.

Mechanism of Action

The mechanism of action of 1,3-Diethylbenzimidazolium depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of target enzymes or receptors. For example, it can act as an inhibitor of viral proteases, thereby preventing viral replication . In catalysis, the compound forms stable complexes with metal ions, which facilitate various chemical transformations through coordination and activation of substrates .

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethylbenzimidazolium: Similar to 1,3-Diethylbenzimidazolium but with methyl groups instead of ethyl groups. It has similar chemical properties but may exhibit different reactivity and applications.

1,3-Dibenzylbenzimidazolium: Contains benzyl groups instead of ethyl groups.

1,3-Diethylimidazolium: Lacks the fused benzene ring present in benzimidazole.

Uniqueness

This compound is unique due to its specific combination of ethyl groups and the benzimidazole ring. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and catalysis. Its ability to form stable complexes with metal ions and participate in various chemical reactions further enhances its versatility and utility in scientific research .

Properties

CAS No. |

87963-20-0 |

|---|---|

Molecular Formula |

C11H15N2+ |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

1,3-diethylbenzimidazol-3-ium |

InChI |

InChI=1S/C11H15N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3/q+1 |

InChI Key |

WKDUSFAYYAZRTO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=[N+](C2=CC=CC=C21)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.